molecular formula C6H12O6S B14433964 5-(Sulfooxy)hexanoic acid CAS No. 82542-97-0

5-(Sulfooxy)hexanoic acid

Cat. No.: B14433964
CAS No.: 82542-97-0
M. Wt: 212.22 g/mol
InChI Key: KGATZUNREABMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Sulfooxy)hexanoic acid: is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfooxy group attached to the fifth carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfooxy)hexanoic acid typically involves the sulfonation of hexanoic acid. One common method is the reaction of hexanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of hexanoic acid and sulfur trioxide into the reactor, followed by the separation and purification of the product using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-(Sulfooxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Sulfooxy)hexanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of sulfonated polymers and surfactants .

Biology: In biological research, this compound is used to study the effects of sulfonation on the biological activity of fatty acids. It is also used in the development of new pharmaceuticals and bioactive compounds .

Medicine: Its sulfooxy group can enhance the solubility and bioavailability of drug molecules .

Industry: In the industrial sector, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its unique chemical properties make it suitable for various applications in the chemical and petrochemical industries .

Mechanism of Action

The mechanism of action of 5-(Sulfooxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. This can modulate the activity of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-(Sulfooxy)hexanoic acid is unique due to the presence of both a carboxylic acid and a sulfooxy group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

82542-97-0

Molecular Formula

C6H12O6S

Molecular Weight

212.22 g/mol

IUPAC Name

5-sulfooxyhexanoic acid

InChI

InChI=1S/C6H12O6S/c1-5(12-13(9,10)11)3-2-4-6(7)8/h5H,2-4H2,1H3,(H,7,8)(H,9,10,11)

InChI Key

KGATZUNREABMLS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.